3-Bromo-4-chloro-2-fluorophenylboronic acid

Description

Systematic Nomenclature and IUPAC Classification

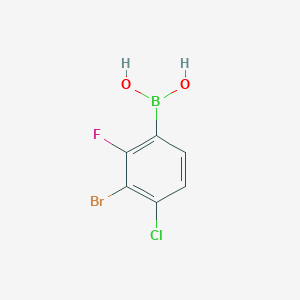

The systematic nomenclature of 3-Bromo-4-chloro-2-fluorophenylboronic acid follows established International Union of Pure and Applied Chemistry conventions for naming organoboron compounds with multiple substituents. According to official nomenclature rules, the compound is designated as (3-bromo-4-chloro-2-fluorophenyl)boronic acid, where the phenyl ring substituents are numbered according to standard aromatic substitution patterns. The boronic acid functional group is considered the principal functional group, giving the compound its primary classification as a boronic acid derivative. The halogen substituents are positioned at carbons 2, 3, and 4 of the phenyl ring, with fluorine occupying the ortho position relative to the boronic acid group, bromine at the meta position, and chlorine at the para position.

Properties

IUPAC Name |

(3-bromo-4-chloro-2-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BBrClFO2/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCASPTLBORLQPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)Cl)Br)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BBrClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation: Halogenated Aromatic Intermediate

A key intermediate is 3-bromo-4-chloro-2-fluorobenzene or closely related halogenated aromatic compounds. The selective bromination of 4-fluorobenzaldehyde or 4-chlorobenzene derivatives can be achieved using controlled bromination techniques that avoid over-bromination and minimize environmental hazards.

- Selective Bromination : Sodium bromide and sodium hypochlorite in acidic aqueous media under ultrasonic conditions have been effectively used to brominate 4-fluorobenzaldehyde to 3-bromo-4-fluorobenzaldehyde with high purity (99.2-99.4%) and yields (~90%). This environmentally safer method avoids the direct use of elemental bromine, reducing toxicity and hazards.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| (1) | 4-Fluorobenzaldehyde in dichloromethane | Solution A |

| (2) | Sodium bromide + 35% HCl in water | Solution B |

| (3) | Mix A & B, ultrasonic waves, add NaOCl (8-10%) dropwise | Bromination to 3-bromo-4-fluorobenzaldehyde |

| (4) | Ultrasonic treatment, stirring, phase separation, crystallization | Pure product, 90%+ yield |

This brominated intermediate is essential for subsequent boronic acid synthesis.

Lithiation and Boronation to Form Boronic Acid

The introduction of the boronic acid group is commonly achieved via lithiation of the halogenated aromatic compound followed by reaction with a boron source such as trimethyl borate.

- Procedure Example (adapted from synthesis of 4-chloro-2-fluorophenylboronic acid, closely related compound):

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | 1-Bromo-4-chloro-2-fluorobenzene + n-butyllithium (2.5 M in hexane) in anhydrous tetrahydrofuran (THF) at -78°C for 1 hour | Formation of aryllithium intermediate |

| 2 | Addition of trimethyl borate in THF at -78°C for 0.5 hour | Boronation step |

| 3 | Quenching with 1N HCl aqueous solution at room temperature | Hydrolysis to boronic acid |

| 4 | Extraction, drying, and recrystallization | Isolation of 4-chloro-2-fluorophenylboronic acid with 81% yield |

By analogy, the same lithiation-boronation strategy applies to 3-bromo-4-chloro-2-fluorophenylboronic acid, starting from the corresponding 3-bromo-4-chloro-2-fluorobenzene precursor.

4 Comparative Data Table: Preparation Parameters

5 Research Findings and Notes

- The key challenge in synthesizing 3-bromo-4-chloro-2-fluorophenylboronic acid lies in achieving regioselective halogenation without over-substitution or side reactions.

- The ultrasound-assisted bromination method provides a safer and environmentally friendlier alternative to traditional bromination with elemental bromine, yielding high purity intermediates suitable for further functionalization.

- The lithiation-boronation sequence is a well-established method for introducing boronic acid groups on halogenated aromatic rings, with careful temperature control to avoid side reactions.

- Although direct literature on 3-bromo-4-chloro-2-fluorophenylboronic acid synthesis is limited, extrapolation from closely related compounds supports the described methodology as the most practical and efficient route.

6 Summary

The preparation of 3-bromo-4-chloro-2-fluorophenylboronic acid involves:

- Selective bromination of 4-fluorobenzaldehyde derivatives using sodium bromide and sodium hypochlorite in acidic aqueous media under ultrasonic conditions to obtain the brominated intermediate with high purity and yield.

- Subsequent lithiation of the halogenated aromatic intermediate with n-butyllithium at low temperature, followed by reaction with trimethyl borate to install the boronic acid functionality.

- Final hydrolysis and purification steps yield the target boronic acid compound in high yield and purity.

This synthetic route balances safety, environmental considerations, and efficiency, making it suitable for laboratory and potential industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-chloro-2-fluorophenylboronic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Oxidation and Reduction Reactions: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Halogenating Agents: Such as N-bromosuccinimide (NBS) for bromination.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products Formed

Aryl-Aryl Coupled Products: Formed in Suzuki-Miyaura coupling reactions.

Boronic Esters: Formed through oxidation of the boronic acid group.

Scientific Research Applications

3-Bromo-4-chloro-2-fluorophenylboronic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.

Medicine: Utilized in the development of drugs and therapeutic agents.

Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-2-fluorophenylboronic acid in chemical reactions involves the formation of a boronate complex with the catalyst, followed by transmetalation and reductive elimination steps. In Suzuki-Miyaura coupling, the palladium catalyst facilitates the transfer of the boronic acid group to the halide substrate, forming a new carbon-carbon bond. The presence of halogen atoms on the phenyl ring can influence the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Comparison with Similar Halogenated Phenylboronic Acids

Structural Analogs and Substituent Effects

The reactivity, stability, and applications of arylboronic acids are heavily influenced by substituent positions and electronic properties. Below is a comparative analysis of key analogs:

Table 1: Comparative Data for Halogenated Phenylboronic Acids

Key Differences and Implications

Electronic Effects :

- The trifluoromethyl (CF₃) group in 4-Chloro-3-(trifluoromethyl)phenylboronic acid is strongly electron-withdrawing, enhancing electrophilicity and reaction rates in cross-couplings compared to the target compound .

- Fluorine at the 2-position in 3-Bromo-4-chloro-2-fluorophenylboronic acid increases ring stability via inductive effects but may reduce solubility due to hydrophobicity .

Synthetic Utility: The bromo group in the target compound allows for further functionalization via cross-coupling or nucleophilic substitution, a feature absent in non-brominated analogs like 4-Chloro-2-fluorobenzeneboronic acid . Hydroxy groups in 3-Chloro-2-hydroxy-4-(trifluoromethyl)phenylboronic acid enable hydrogen bonding, making it suitable for crystal engineering or coordination chemistry applications .

Commercial Availability and Challenges

- Alternatives : Analogs such as 3-Bromo-5-chloro-2-fluorophenylboronic acid (BB-4954) and 4-Chloro-3-(trifluoromethyl)phenylboronic acid are viable substitutes, though their distinct electronic profiles may require reaction optimization .

Biological Activity

3-Bromo-4-chloro-2-fluorophenylboronic acid is an organoboron compound notable for its unique halogenated structure, which includes bromine, chlorine, and fluorine substituents on a phenyl ring. This compound has garnered interest in various fields, particularly in organic synthesis and medicinal chemistry, due to its potential biological activities and applications.

- Molecular Formula : C₆H₄BBrClF O

- Molecular Weight : 253.26 g/mol

- Structure : The compound features a boronic acid functional group, which is crucial for its reactivity in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.

Potential Applications:

- Medicinal Chemistry : The compound's boronic acid moiety allows it to participate in various chemical reactions that can lead to the development of new pharmaceuticals.

- Organic Synthesis : It serves as a versatile building block for synthesizing complex organic molecules.

Comparative Analysis with Related Compounds

The following table compares 3-Bromo-4-chloro-2-fluorophenylboronic acid with other similar boronic acids:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Bromo-4-chloro-2-fluorophenylboronic acid | C₆H₄BBrClF O | Contains three halogens; versatile in coupling reactions |

| 3-Bromo-phenylboronic acid | C₆H₅BBrO | Lacks chlorine and fluorine; simpler structure |

| 4-Chloro-phenylboronic acid | C₆H₅BClO | Only contains chlorine; no bromine or fluorine |

| 3-Fluoro-phenylboronic acid | C₆H₅BF O | Contains only fluorine; different reactivity profile |

This comparison highlights the unique reactivity profile of 3-Bromo-4-chloro-2-fluorophenylboronic acid due to the presence of multiple halogens.

Case Studies and Research Findings

Future Research Directions

Given the promising structural characteristics and potential applications of 3-Bromo-4-chloro-2-fluorophenylboronic acid, further investigation into its biological activity is warranted. Future studies could explore:

- In vitro and In vivo Studies : Testing the compound's efficacy against specific biological targets or disease models.

- Mechanism of Action Studies : Understanding how this compound interacts at a molecular level with various biological systems.

- Toxicity and Safety Profiles : Evaluating the safety of this compound in biological systems to ascertain its viability for therapeutic use.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-bromo-4-chloro-2-fluorophenylboronic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves halogen-directed Miyaura borylation or palladium-catalyzed cross-coupling. For example, halogen exchange on pre-substituted aryl halides (e.g., 3-bromo-4-chloro-2-fluorobenzene) with bis(pinacolato)diboron under inert atmospheres achieves yields >75% when using Pd(dppf)Cl₂ as a catalyst and potassium carbonate as a base in THF at 80°C . Optimizing ligand choice (e.g., SPhos) and avoiding moisture are critical for selectivity.

Q. How should researchers purify and characterize this compound to ensure high purity for Suzuki-Miyaura reactions?

- Methodological Answer : Post-synthesis, purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate) is recommended. Characterization requires ¹H/¹³C NMR to confirm boronic acid substitution (δ ~7.5-8.5 ppm for aromatic protons) and HPLC-MS (ESI+) for mass validation (expected [M+H]⁺ ~252.3). Purity >95% is essential to avoid side reactions in cross-coupling .

Q. What analytical techniques are most reliable for verifying the structural integrity of this boronic acid?

- Methodological Answer :

- ¹¹B NMR : A sharp peak near δ 30 ppm confirms the boronic acid group.

- X-ray crystallography : Resolves substituent positions (e.g., bromine at C3, chlorine at C4, fluorine at C2).

- FT-IR : B-O stretching vibrations at ~1340 cm⁻¹ and O-H (boronic acid) at ~3200 cm⁻¹ .

Q. What storage conditions are required to prevent degradation of this compound?

- Methodological Answer : Store at 0–6°C under inert gas (argon) in amber glass vials to minimize hydrolysis of the boronic acid group. Long-term stability tests show <5% decomposition over 6 months under these conditions .

Advanced Research Questions

Q. How do steric and electronic effects of the bromo, chloro, and fluoro substituents influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric effects : The bulky bromine (C3) and chlorine (C4) reduce coupling efficiency with hindered partners (e.g., ortho-substituted aryl halides).

- Electronic effects : The electron-withdrawing fluorine (C2) enhances electrophilicity at the boronic acid group, accelerating transmetallation in Pd-catalyzed reactions. DFT calculations show a Hammett σₚ value of +0.43 for the substituent ensemble, favoring oxidative addition .

Q. How can researchers resolve contradictions in reported catalytic efficiencies for this compound?

- Methodological Answer : Discrepancies often arise from ligand choice and solvent polarity. For example:

- Pd(OAc)₂ with SPhos : Achieves 90% yield in dioxane but <50% in DMF due to solvent coordination.

- Base selection : Cs₂CO₃ outperforms K₂CO₃ in polar aprotic solvents. Systematic screening (DoE) is recommended to optimize conditions .

Q. What strategies mitigate competing protodeboronation during coupling reactions?

- Methodological Answer : Protodeboronation is minimized by:

- Low-temperature reactions (0–25°C).

- Additives : 2,6-Lutidine (0.5 equiv) stabilizes the boronic acid.

- Anhydrous conditions : Water content <50 ppm reduces hydrolysis .

Q. How does the substitution pattern of this compound compare to analogs in biological activity studies?

- Methodological Answer : While direct biological data is limited, structural analogs (e.g., 3-bromo-5-fluoro-2-methylphenylboronic acid) show moderate enzyme inhibition (IC₅₀ ~10 µM for proteases). The chloro substituent here may enhance lipophilicity (clogP ~2.8 vs. ~2.3 for fluoro-only analogs), influencing cell permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.